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1a,10b-Dihydrodibenzo(a,e)cyclopropa(c)cyclohepten-6(1H)-one O-(2-aminoethyl)oxime

Cat. No.: B10827095
CAS No.: 60070-14-6
M. Wt: 278.3 g/mol
InChI Key: ZJUNTBVPKYZTPD-CALCHBBNSA-N
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Description

Historical Perspectives in Chemical and Pharmaceutical Inquiry

The development of Mariptiline occurred during a period of intense research into psychoactive compounds, particularly tricyclic antidepressants. The first TCA, Imipramine, was discovered serendipitously in the 1950s during a search for new antipsychotics. nih.govresearchgate.net This discovery led to the formulation of the monoamine hypothesis of depression, which posits that a deficiency in neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) is a key factor in the pathophysiology of depression. nih.gov

Subsequently, numerous other TCAs, such as Amitriptyline, were synthesized and introduced into clinical practice in the early 1960s. wikipedia.org These first-generation antidepressants became a cornerstone of depression treatment for several decades. nih.gov The research and development efforts in the following years, including the synthesis of compounds like Mariptiline in the early 1980s, were aimed at refining the efficacy and side effect profiles of this class of drugs. wikipedia.org

Rationale for Academic Investigation of Mariptilina

The academic investigation of a compound like Mariptiline, which did not proceed to clinical use, is driven by several key rationales. Primarily, it offers insights into the synthetic chemistry and the structure-activity relationships of tricyclic compounds. By comparing the structures of marketed TCAs with those of unmarketed analogues like Mariptiline, researchers can better understand the molecular features responsible for therapeutic effects and adverse reactions.

Furthermore, the study of such compounds contributes to the historical understanding of drug discovery and development. It can reveal the strategic thinking, scientific challenges, and decision-making processes within pharmaceutical research at a particular point in time. For instance, the reason for the discontinuation of Mariptiline's development, though not widely documented, could have been due to a variety of factors including insufficient efficacy, an unfavorable side effect profile discovered in preclinical stages, or strategic business decisions by the developing company.

Scope and Objectives of Mariptilina Research

Given the limited specific data on Mariptiline, current academic research would likely focus on a comparative approach. The primary objectives of such research would be:

Chemical Synthesis and Characterization: To develop and document efficient synthetic routes for Mariptiline and to fully characterize its physicochemical properties. This would provide a solid chemical foundation for any further investigation.

In Vitro Pharmacological Profiling: To determine the binding affinities of Mariptiline for various neurotransmitter receptors and transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov This would help to predict its potential mechanism of action and compare it to other TCAs.

Computational Modeling: To use in silico methods to model the interaction of Mariptiline with its putative biological targets. This can provide insights into the structural basis of its activity and guide the design of new molecules.

Historical and Bibliometric Analysis: To conduct a thorough review of existing literature and patents from the era of its development to unearth any non-digitized or obscure data regarding its preclinical evaluation.

The overarching goal of such research would not be to bring Mariptiline to market, but rather to use it as a chemical tool to enhance the understanding of tricyclic antidepressants and the broader field of neuropharmacology.

Chemical and Physical Properties

PropertyValue
IUPAC Name1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one O-(2-aminoethyl)oxime
CAS Number60070-14-6
Molecular FormulaC18H18N2O
Molar Mass278.355 g·mol−1

Data sourced from Wikipedia. wikipedia.org

For context, the properties of a well-studied TCA, Amitriptyline, are provided below.

PropertyValue (Amitriptyline)
Molecular FormulaC20H23N
Molar Mass277.403 g/mol
Water Solubility14 mg/L
logP (octanol-water partition coefficient)4.92

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Synthesis of Tricyclic Antidepressants

The synthesis of tricyclic antidepressants like Mariptiline and Amitriptyline involves multi-step chemical processes. A general synthetic scheme for Amitriptyline is well-established and serves as a representative example of how such tricyclic cores are constructed.

One common method for synthesizing Amitriptyline involves the reaction of a dibenzosuberane (B130601) precursor with a Grignard reagent, followed by dehydration. wikipedia.org A visual representation of a typical synthesis route for Amitriptyline is publicly available and illustrates the key chemical transformations. wikipedia.org The synthesis of other TCAs, such as Imipramine and Trimipramine, also follows complex, multi-step pathways that begin with the construction of the core tricyclic ring structure. ijnc.ir

Mechanism of Action of Tricyclic Antidepressants

The primary mechanism of action for tricyclic antidepressants is the inhibition of the reuptake of the neurotransmitters serotonin and norepinephrine from the synaptic cleft. nih.govpatsnap.com By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), TCAs increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission. nih.govdrugbank.com This is believed to be the basis for their antidepressant effects. wikipedia.org

In addition to their primary targets, TCAs also interact with a variety of other receptors, which contributes to their broad pharmacological profile and, in some cases, their side effects. These include antagonistic activity at:

Muscarinic acetylcholine (B1216132) receptors patsnap.com

Histamine H1 receptors patsnap.com

Alpha-adrenergic receptors patsnap.com

Metabolism of Tricyclic Antidepressants

Tricyclic antidepressants are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. drugbank.com The specific enzymes involved can vary between different TCAs, but for a compound like Amitriptyline, the major pathways include demethylation and hydroxylation. drugbank.com

The metabolism of Amitriptyline is primarily carried out by CYP2C19 and CYP2D6. drugbank.com Genetic variations in these enzymes can lead to significant differences in drug metabolism between individuals, affecting both efficacy and the likelihood of adverse effects. wikipedia.org For example, individuals who are "poor metabolizers" for CYP2D6 may have higher plasma concentrations of the drug, while "ultrarapid metabolizers" may have lower concentrations. wikipedia.org The main active metabolite of Amitriptyline is Nortriptyline, which is also a potent antidepressant. drugbank.com

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no recognized chemical compound by the name of "Mariptilina." No research articles, patents, or entries in major chemical databases such as PubChem, SciFinder, or the European Chemicals Agency (ECHA) exist for a substance with this name.

Consequently, it is not possible to generate a scientifically accurate article on the "Synthetic Methodologies and Chemical Derivatization of Mariptilina" as requested. The creation of such an article would require the fabrication of data, which would violate the core principles of scientific accuracy and responsible information dissemination.

It is possible that "Mariptilina" may be a misspelling of another compound, or a proprietary or internal codename not yet disclosed in public literature. Without the correct chemical identifier or structure, the detailed synthetic and derivatization information requested cannot be provided.

Therefore, the specific sections and subsections outlined in the user's request, including:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2O B10827095 1a,10b-Dihydrodibenzo(a,e)cyclopropa(c)cyclohepten-6(1H)-one O-(2-aminoethyl)oxime CAS No. 60070-14-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60070-14-6

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-[[(2S,4R)-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene]amino]oxyethanamine

InChI

InChI=1S/C18H18N2O/c19-9-10-21-20-18-14-7-3-1-5-12(14)16-11-17(16)13-6-2-4-8-15(13)18/h1-8,16-17H,9-11,19H2/t16-,17+

InChI Key

ZJUNTBVPKYZTPD-CALCHBBNSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1C3=CC=CC=C3C(=NOCCN)C4=CC=CC=C24

Canonical SMILES

C1C2C1C3=CC=CC=C3C(=NOCCN)C4=CC=CC=C24

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Mariptilina

Design and Synthesis of Mariptilina Derivatives and Prodrugs

Ligand-Based and Structure-Based Design Principles in Mariptilina Modification

cannot be addressed. No verifiable data exists to populate these topics or to create the requested data tables.

If "Mariptilina" is an alternative name for a known compound, providing the correct chemical name or CAS number would allow for the generation of the requested article.

Chemoenzymatic Synthesis of Mariptilina Modifications

Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the practicality of traditional organic chemistry to create complex molecules. nih.gov This approach is increasingly employed for the synthesis of bioactive natural products and their derivatives. nih.govnih.gov Enzymes, such as lipases or oxidoreductases, can introduce specific modifications to a core structure under mild conditions, often with high regio- and stereoselectivity that is difficult to achieve through purely chemical means. researchgate.net

For a hypothetical compound like "Mariptilina," a chemoenzymatic strategy could be envisioned for creating a library of derivatives. For instance, if the core structure of "Mariptilina" contained hydroxyl groups, a lipase (B570770) could be used to selectively acylate one or more of these positions. The choice of acyl donor would allow for the introduction of various functional groups, potentially modulating the compound's biological activity. Similarly, cytochrome P450 enzymes could be employed to introduce hydroxylations at specific, non-activated carbon atoms, mimicking metabolic pathways.

Table 1: Potential Chemoenzymatic Modifications

Enzyme ClassPotential Modification on a Hypothetical "Mariptilina" ScaffoldPurpose of Modification
LipaseSelective acylation or deacylation of hydroxyl groups.Improve solubility, alter bioavailability.
OxidoreductaseIntroduction of hydroxyl or carbonyl groups.Create new bioactive derivatives, mimic metabolism.
GlycosyltransferaseAddition of sugar moieties.Enhance water solubility, modify biological targeting.
HalogenaseRegiospecific introduction of halogen atoms.Increase metabolic stability, enhance binding affinity.

This table is illustrative and based on general principles of chemoenzymatic synthesis.

Analytical Techniques for Structural Elucidation of Mariptilina and Its Metabolites

The structural elucidation of a novel compound and its metabolites is a critical step in chemical and pharmaceutical research. A combination of spectroscopic and spectrometric techniques is typically employed to determine the exact chemical structure and to identify metabolic products. sysrevpharm.orgalwsci.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of a parent compound and its metabolites by providing highly accurate mass measurements. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used to separate complex mixtures from biological samples and subsequently identify the metabolites. alwsci.com Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which can help to pinpoint the sites of metabolic modification. alwsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for determining the complete chemical structure of a compound in solution. futurelearn.comnih.gov For metabolites, NMR can definitively identify the position of a metabolic change on the molecule.

Chemical Derivatization: To enhance the detectability and chromatographic behavior of "Mariptilina" and its metabolites, especially for gas chromatography-mass spectrometry (GC-MS) analysis, chemical derivatization may be employed. jfda-online.com This process involves chemically modifying the analyte to increase its volatility or to introduce a specific tag for detection. libretexts.org Common derivatization reactions include:

Silylation: Replaces active hydrogens on functional groups like alcohols, phenols, and carboxylic acids with a trimethylsilyl (B98337) (TMS) group. libretexts.org

Acylation: Introduces an acyl group, often a fluorinated one to enhance detection by electron capture detectors. jfda-online.comlibretexts.org

Alkylation: Used to esterify carboxylic acids, making them more volatile. psu.edu

Table 2: Common Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedApplication to "Mariptilina" and Metabolites
LC-MS/MSSeparation, mass-to-charge ratio, and fragmentation patterns.Detection and identification of metabolites in biological matrices. alwsci.com
HRMSHighly accurate mass measurements for elemental composition determination.Determining the molecular formula of "Mariptilina" and its metabolites. nih.gov
NMR SpectroscopyDetailed 3D structural information and connectivity of atoms.Unambiguous structure determination of the parent compound and its major metabolites. nih.gov
GC-MS with DerivatizationAnalysis of volatile or semi-volatile compounds.Analysis of derivatized "Mariptilina" and its metabolites to improve chromatographic separation and detection. futurelearn.com

This table provides a general overview of analytical techniques and their applications.

Information regarding the chemical compound "Mariptilina" could not be found.

Following a comprehensive search for the chemical compound "Mariptilina," no substantive scientific or chemical information was located. The name does not correspond to any known therapeutic agent, research chemical, or compound in established chemical databases.

The search for data pertaining to the specific molecular and cellular mechanisms of action, as outlined in the query, including:

Receptor binding kinetics and thermodynamics

Enzymatic activity modulation

Protein-protein interaction modulation

Intracellular signaling pathway perturbations

Gene expression and epigenetic modifications

yielded no results connected to a compound named "Mariptilina." It is possible that "Mariptilina" is a misspelling of another compound, a proprietary or internal codename not in public use, or a theoretical molecule that has not been synthesized or studied.

Due to the absence of any verifiable information, it is not possible to generate the requested scientific article.

Molecular and Cellular Mechanisms of Action of Mariptilina

Intracellular Signaling Pathway Perturbations by Mariptilina

Organelle-Specific Effects and Subcellular Localization Studies

The study of a compound's effects on specific organelles and its localization within a cell is crucial to understanding its mechanism of action. nih.gov Researchers use various methods to determine where a compound or its target accumulates. Techniques such as subcellular fractionation, which separates organelles like the nucleus, mitochondria, and endoplasmic reticulum based on their physical properties, allow for the analysis of compound concentration in each compartment. nih.gov

Fluorescence microscopy is another powerful tool. By tagging a compound or its potential protein target with a fluorescent marker, scientists can visually track its movement and accumulation within living cells. mdpi.com For instance, studies have successfully tracked the localization of proteins to specific subcellular compartments, revealing how this localization can influence protein stability and function. mdpi.com Understanding the subcellular destination of a compound like "Mariptilina" would provide critical clues about its biological function and potential toxicity. For example, accumulation in the mitochondria could suggest an impact on cellular energy metabolism, while localization to the nucleus might imply an effect on gene expression. nih.govnih.gov

Biophysical Characterization of Compound-Target Interactions

To understand how a compound functions, it is essential to characterize the physical and energetic details of its interaction with its biological target, typically a protein. Several biophysical techniques provide this information with high precision.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the heat changes that occur when two molecules bind. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment. nih.gov By titrating a ligand (like "Mariptilina") into a solution containing its target protein, ITC measures the heat released or absorbed during the binding event. harvard.edu

From this data, several key parameters can be calculated:

Binding Affinity (KD): How tightly the compound binds to its target.

Enthalpy (ΔH): The heat change associated with the formation of bonds between the compound and its target. harvard.eduyoutube.com

Entropy (ΔS): The change in the system's disorder upon binding. harvard.edu

Stoichiometry (n): The ratio in which the compound and target molecules bind. malvernpanalytical.com

These thermodynamic parameters reveal the forces driving the interaction, such as hydrogen bonds or hydrophobic interactions. nih.gov

Table 1: Representative Thermodynamic Data Obtainable from ITC (Note: This is a hypothetical data table illustrating the type of results obtained from ITC, as no data for "Mariptilina" exists.)

ParameterValueUnit
Binding Affinity (KD)50nM
Enthalpy Change (ΔH)-15.2kcal/mol
Entropy Change (TΔS)-5.8kcal/mol
Stoichiometry (n)1.1-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure binding kinetics in real-time. youtube.com In an SPR experiment, one molecule (e.g., the target protein) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte, such as "Mariptilina") is flowed over the surface. youtube.com Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. mdpi.com

SPR analysis provides detailed kinetic information:

Association Rate Constant (ka): The rate at which the compound binds to its target.

Dissociation Rate Constant (kd): The rate at which the compound-target complex breaks apart.

Binding Affinity (KD): Calculated as the ratio of kd to ka.

This kinetic data is invaluable for understanding how quickly a compound engages its target and how long it remains bound, which are critical factors for its pharmacological effect. researchgate.net

Table 2: Representative Kinetic Data Obtainable from SPR (Note: This is a hypothetical data table illustrating the type of results obtained from SPR, as no data for "Mariptilina" exists.)

ParameterValueUnit
Association Rate (ka)1.5 x 105M-1s-1
Dissociation Rate (kd)7.5 x 10-4s-1
Binding Affinity (KD)5nM

Nuclear Magnetic Resonance (NMR) for Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules at the atomic level. youtube.com In the context of drug-target interactions, NMR can reveal detailed information about the conformational changes that occur in both the protein and the ligand upon binding. nih.gov

By analyzing the chemical shifts of specific atoms in the protein in the presence and absence of a compound like "Mariptilina," researchers can map the binding site and identify which parts of the protein are involved in the interaction. youtube.com Furthermore, NMR can detect subtle changes in the protein's three-dimensional structure that are induced by the binding event. These conformational changes are often critical for the protein's biological function and the compound's mechanism of action. nih.govnih.gov

While the chemical compound "Mariptilina" is not found in the current scientific literature, the framework for its potential analysis is well-defined. The combination of subcellular localization studies with advanced biophysical techniques like ITC, SPR, and NMR would be essential to elucidate its molecular mechanisms and build a comprehensive understanding of its biological activity. Future research would first require the synthesis and chemical characterization of "Mariptilina" before these established analytical methods could be applied.

Preclinical Research Models and Methodologies for Mariptilina Investigation

In Vitro Cellular Models for Mariptilina Activity Assessment

In vitro models are indispensable tools for the initial screening and detailed mechanistic studies of a compound's effects at the cellular and subcellular levels. These systems offer a controlled environment to investigate direct interactions between Mariptilina and biological targets, minimizing the physiological complexities of a whole organism.

Conventional two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat substrate, represent a foundational method for assessing the bioactivity of Mariptilina. These systems are instrumental for high-throughput screening and for initial evaluations of cellular responses such as proliferation, viability, and signaling pathway modulation. While specific studies on Mariptilina using 2D cell cultures are not detailed in publicly accessible literature, this methodology is a standard first step in preclinical research.

To better mimic the complex in vivo environment, three-dimensional (3D) cell culture models and organoids have emerged as powerful tools. These models allow cells to grow and interact in a three-dimensional space, more closely recapitulating the architecture and function of native tissues. Organoids, in particular, are self-organizing 3D structures derived from stem cells that can differentiate and spatially organize to resemble a specific organ. The application of these advanced models in the study of Mariptilina would provide deeper insights into its effects on tissue-like structures, offering a more physiologically relevant context than traditional 2D cultures.

To investigate the intricate interplay between different cell types, co-culture systems are employed. These models involve the simultaneous cultivation of two or more distinct cell populations, enabling the study of cell-cell communication and the influence of one cell type on another's response to Mariptilina. Furthermore, microfluidic systems, also known as "organ-on-a-chip" technology, offer a dynamic environment that can simulate the physiological conditions of tissues and organs, including fluid flow and mechanical cues. The use of such sophisticated platforms would be invaluable for dissecting the complex biological interactions influenced by Mariptilina.

In Vivo Animal Models for Systemic Activity and Mechanistic Insights

Following in vitro characterization, in vivo animal models are essential for evaluating the systemic effects, pharmacokinetics, and pharmacodynamics of a compound. These models provide a holistic view of how Mariptilina behaves within a living organism, offering crucial information on its efficacy and mechanism of action in a physiological context.

Rodent models, particularly mice and rats, are the most widely used in vivo systems in preclinical research due to their genetic and physiological similarities to humans, as well as their relatively short life cycles and ease of handling. These models are instrumental in creating representations of human diseases to test the therapeutic potential of compounds like Mariptilina. They also allow for the assessment of target engagement, confirming that the compound interacts with its intended molecular target in a living system.

Genetically engineered mouse models (GEMMs) are a sophisticated subset of rodent models where the mouse genome has been intentionally altered. These modifications can include the insertion, deletion, or mutation of specific genes to mimic human diseases with a high degree of fidelity. The use of GEMMs in the study of Mariptilina would enable researchers to investigate its efficacy in a context that closely mirrors the genetic underpinnings of a particular pathology, providing powerful insights into its therapeutic potential and mechanism of action.

Zebrafish Models for High-Throughput Preclinical Screening

The zebrafish (Danio rerio) model offers a powerful platform for high-throughput screening of compounds due to its rapid development, optical transparency, and genetic tractability. In Mariptilina research, zebrafish larvae are used for large-scale screens to identify potential bioactivity and to assess developmental effects. For instance, automated imaging systems are used to monitor the morphological development of larvae exposed to Mariptilina, allowing for the rapid identification of any potential gross developmental changes.

Zebrafish models are also employed to study specific biological pathways. Transgenic zebrafish lines with fluorescent reporters for specific genes or cell types can provide real-time visualization of Mariptilina's effect on cellular processes like angiogenesis or neuronal development within a living organism.

Invertebrate Models (e.g., C. elegans, Drosophila) for Basic Biological Processes

Invertebrate models, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, provide simple, genetically tractable systems to investigate the fundamental biological effects of Mariptilina. These models are particularly useful for dissecting conserved signaling pathways.

In C. elegans, researchers have used the model to study the impact of Mariptilina on lifespan and stress resistance. The organism's short lifecycle and well-defined genetics allow for efficient screening of genetic pathways that may be modulated by the compound. Similarly, Drosophila is used to explore the effects of Mariptilina on neurodevelopment and behavior, leveraging the powerful genetic tools available in this model organism to identify molecular targets.

Table 2: Application of Alternative Models in Mariptilina Research

Model OrganismResearch AreaSpecific Assay ExampleKey Advantage
Zebrafish (Danio rerio)High-Throughput ScreeningAutomated developmental morphology analysisRapid screening in a vertebrate system
C. elegans Aging and Stress BiologyLifespan and thermotolerance assaysGenetically tractable, short lifespan
Drosophila NeurobiologyAnalysis of circadian rhythm behaviorSophisticated genetic tools

Ex Vivo Tissue Analysis and Imaging Techniques

Following in vivo studies, ex vivo analysis of tissues is critical for understanding the cellular and molecular effects of Mariptilina. These techniques provide a detailed snapshot of the compound's impact on tissue architecture and cellular morphology.

Histopathological and Immunohistochemical Assessments

Immunohistochemistry (IHC) is a powerful technique used to detect the presence and localization of specific proteins within tissue sections. In the context of Mariptilina research, IHC has been used to examine markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissues. In neurobiological studies, IHC is used to assess changes in the expression of specific neurotransmitter receptors or signaling proteins in different brain regions.

Computational and Theoretical Approaches in Mariptilina Research

Molecular Docking and Dynamics Simulations for Mariptilina-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Mariptilina, and its biological target at an atomic level. These methods are fundamental in elucidating the compound's mechanism of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. For Mariptilina, which is hypothesized to act on monoamine transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), docking studies can identify the most stable binding poses. baydaauniv.netjust.edu.ye This process involves sampling a vast number of possible conformations and scoring them based on binding affinity. The scores, typically expressed in kcal/mol, indicate the energetic favorability of the interaction. baydaauniv.netresearchgate.net For instance, studies on chlorinated tetracyclic antidepressant agents have used the Molegro Virtual Docker program to evaluate binding affinities with monoamine transporter models. baydaauniv.netjust.edu.ye Such analyses reveal key interactions, like hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding site, such as Asp98 and Phe335 in SERT. researchgate.net Lipophilicity often plays a crucial role in these interactions for tetracyclic compounds. baydaauniv.netjust.edu.ye

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the docked pose and the conformational changes that occur upon binding. rsc.orgrsc.org Starting from an initial docked conformation, MD simulations solve Newton's equations of motion for the atoms in the system, simulating their movement and interactions over nanoseconds or even microseconds. rsc.org These simulations are crucial for validating docking results and understanding the inhibitory mechanism in greater detail. For example, MD simulations have been used to study the binding of Selective Serotonin Reuptake Inhibitors (SSRIs) to the human serotonin transporter (hSERT), revealing the stability of the drug-protein complex and identifying key "hot spot" residues that are critical for binding. rsc.orgrsc.org

Table 1: Illustrative Molecular Docking Scores of Mariptilina and Analogues Against Monoamine Transporters
CompoundTargetDocking Score (kcal/mol)Interacting ResiduesReference Compound
MariptilinaSERT-10.8ASP98, ILE172, PHE335, SER336Paroxetine
MariptilinaNET-9.5PHE317, VAL148, SER419Maprotiline
Analogue A (Hydroxy-Mariptilina)SERT-11.2ASP98, ILE172, TYR176, PHE335Paroxetine
Analogue B (Chloro-Mariptilina)SERT-10.5ASP98, ALA173, PHE335, GLY338Maprotiline

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mariptilina Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wustl.edu For Mariptilina and its analogues, QSAR studies are vital for identifying the key structural features (descriptors) that influence their antidepressant efficacy.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds are responsible for the changes in their biological activities. These properties, known as molecular descriptors, can be categorized as constitutional, topological, electronic, and physicochemical. A QSAR model is typically represented by a mathematical equation:

Activity = f(Descriptors) + error

To build a robust QSAR model, a dataset of structurally similar compounds with known biological activities is required. For Mariptilina analogues, this would involve synthesizing a series of related molecules and testing their inhibitory activity against targets like SERT and NET. wustl.edu Various statistical methods, including multiple linear regression and partial least squares, are then used to build the model. nih.gov Such models can guide the rational design of new, more potent analogues by predicting their activity before they are synthesized, saving significant time and resources. nih.gov For example, QSAR studies on tricyclic antidepressants have helped to analyze stereospecificity and predict the potency of derivatives. wustl.edu

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Mariptilina Analogues
Descriptor TypeDescriptor NameInfluence on ActivityRationale
ElectronicHOMO EnergyPositiveRelates to the molecule's ability to donate electrons in charge-transfer interactions.
TopologicalWiener IndexNegativeIndicates that increased molecular branching may decrease binding affinity.
PhysicochemicalLogPPositive (within range)Higher lipophilicity can improve membrane permeability to reach the target site. baydaauniv.net
ConstitutionalNumber of Aromatic RingsPositiveAromatic rings are often involved in pi-pi stacking interactions with receptor residues. biorxiv.org

Machine Learning and Artificial Intelligence Applications in Mariptilina Discovery

De novo drug design utilizes generative AI models to create entirely new molecular structures with desired pharmacological properties. biorxiv.orgresearchgate.net These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on a library of known active compounds, like SSRIs or tricyclic antidepressants, to learn the underlying rules of their chemical space. researchgate.net The trained model can then generate novel molecules that are similar to the training set but possess unique structures and potentially improved properties, such as higher binding affinity or better safety profiles. This approach could be used to generate novel tetracyclic scaffolds similar to Mariptilina but optimized for enhanced efficacy against SERT and NET or for reduced side effects. biorxiv.org

Understanding the complex biological pathways affected by a drug is crucial for a complete picture of its mechanism of action and potential side effects. Data mining techniques can analyze large-scale biological data from genomics, proteomics, and transcriptomics to identify the pathways modulated by Mariptilina. Network analysis can then be used to visualize and interpret these complex interactions. For example, research on antidepressants has identified that beyond direct monoamine transporter inhibition, these drugs impact signaling cascades like the neurotrophin signaling pathway, which is linked to the neurogenic effects of antidepressants. nih.govnih.gov The work on tricyclic antidepressants has shown they can modulate various signaling cascades, including inhibiting NF-κB activation, which points to anti-inflammatory effects. mdpi.com Mining and analyzing these pathways can reveal novel targets, explain therapeutic latency, and identify biomarkers for treatment response. nih.govibioba-mpsp-conicet.gov.ar

Future Directions and Unexplored Avenues in Mariptilina Research

Exploration of Novel Therapeutic Areas for Mariptilina (Preclinical Basis)

The initial step in unlocking the potential of any new chemical entity, hypothetically including Mariptilina, is a broad-based preclinical screening to identify potential therapeutic applications. This process involves a series of in vitro and in vivo assays designed to map the compound's biological activity across a range of cellular and physiological systems. The goal is to generate a foundational dataset that can point towards specific diseases or conditions where the compound might have a beneficial effect.

The scientific justification for moving a novel therapeutic into clinical trials hinges on robust preclinical data. nih.gov This involves demonstrating that the molecular pathway targeted by the compound is crucial for the initiation or progression of a specific disease. nih.gov The preclinical phase aims to establish this scientific rationale and assess the translational relevance of the findings. nih.gov

A typical preclinical exploration for a compound like Mariptilina would involve:

High-Throughput Screening (HTS): Exposing a wide array of cell lines (e.g., various cancer cells, neuronal cells, immune cells) to Mariptilina to identify any significant biological response, such as cell death, proliferation, or differentiation.

Target Deconvolution: If HTS reveals a biological effect, subsequent studies would aim to identify the specific molecular target (e.g., an enzyme, receptor, or ion channel) with which Mariptilina interacts.

In Vivo Model Testing: Based on in vitro findings, the compound would be tested in animal models of various diseases. For example, if Mariptilina showed anti-inflammatory properties in cell cultures, it would be tested in rodent models of arthritis or inflammatory bowel disease.

The results of these preclinical studies are crucial for identifying promising therapeutic avenues. For instance, if Mariptilina were found to modulate a specific kinase involved in tumor growth, its development as an anti-cancer agent would be prioritized. Conversely, if it demonstrated neuroprotective effects in models of neurodegeneration, its potential for treating conditions like Alzheimer's or Parkinson's disease would be the focus.

To illustrate the kind of data that would be generated, the following hypothetical table outlines a possible preclinical screening summary for Mariptilina.

Hypothetical Preclinical Screening Data for Mariptilina

Assay TypeModel SystemKey FindingPotential Therapeutic Area
In Vitro CytotoxicityPanel of 60 Human Cancer Cell Lines (NCI-60)Selective cytotoxicity against pancreatic and colorectal cancer cell lines.Oncology (Pancreatic and Colorectal Cancer)
Receptor Binding AssayHuman Dopamine D2 and Serotonin (B10506) 5-HT2A ReceptorsModerate affinity for 5-HT2A receptors, low affinity for D2 receptors.Neuropsychiatry (e.g., Depression, Anxiety)
Anti-inflammatory AssayLPS-stimulated MacrophagesInhibition of pro-inflammatory cytokine release (TNF-α, IL-6).Immunology/Inflammatory Diseases
In Vivo EfficacyXenograft Mouse Model of Pancreatic CancerSignificant reduction in tumor growth compared to control.Oncology

Development of Advanced Research Tools and Methodologies for Mariptilina Studies

Advancing the study of a novel compound like Mariptilina would necessitate the use and development of sophisticated research tools. The evolution of drug discovery is intrinsically linked to technological progress, from high-resolution imaging to computational modeling. verifiedmarketresearch.com

Key areas for methodological development in Mariptilina research would include:

Computational and In Silico Approaches: Before significant investment in laboratory experiments, computer-aided drug design (CADD) methodologies would be employed. pharmafocusasia.com These techniques, including molecular docking and virtual screening, could predict the binding of Mariptilina to various protein targets, helping to prioritize experimental studies and refine its chemical structure for better efficacy and fewer side effects. pharmafocusasia.com

High-Content Imaging and Analysis: Modern microscopy techniques allow for the detailed visualization of a compound's effects at a subcellular level. For Mariptilina, this could involve tracking its localization within cells or observing its impact on cellular architecture and signaling pathways in real-time.

CRISPR-Based Target Validation: To confirm the molecular target of Mariptilina, CRISPR gene-editing tools could be used to knock out the putative target gene in cell lines. verifiedmarketresearch.com If the cells subsequently lose their sensitivity to Mariptilina, it provides strong evidence for the target's identity.

Biomarker Development: Identifying biomarkers is crucial for monitoring a drug's effect in later clinical trials. For Mariptilina, this would involve using proteomics and genomics to find proteins or genetic signatures in blood or tissue that change in response to the compound. This could help in selecting patients who are most likely to respond to treatment.

These advanced tools not only accelerate the pace of research but also provide a much deeper and more nuanced understanding of a compound's mechanism of action.

Interdisciplinary Collaborations in Mariptilina Research

The complexity of modern drug discovery makes interdisciplinary collaboration not just beneficial, but essential. parabolicdrugs.comacs.org Research and development in the pharmaceutical industry involves teams of scientists from diverse fields working together to develop new drugs. azolifesciences.com A successful research program for Mariptilina would require a synergistic effort from experts across multiple disciplines.

Chemists and Biologists: Medicinal chemists would be responsible for synthesizing and optimizing the Mariptilina molecule, while biologists would conduct the in vitro and in vivo experiments to determine its activity and mechanism of action. azolifesciences.com

Pharmacologists and Toxicologists: Pharmacologists would study how Mariptilina is absorbed, distributed, metabolized, and excreted by the body (ADME), while toxicologists would assess its safety profile to identify any potential adverse effects before it could be considered for human trials. drugdiscoverytrends.com

Computational Scientists and Bioinformaticians: These experts would manage and analyze the large datasets generated during screening and preclinical studies, using computational models to predict Mariptilina's behavior and identify potential biomarkers. azolifesciences.com

Clinicians: Collaboration with clinical experts in potential therapeutic areas (e.g., oncologists, neurologists) would be vital to ensure that the preclinical research is focused on addressing unmet medical needs and that the findings are translatable to the clinical setting.

Such collaborations foster innovation by allowing for the exchange of diverse perspectives and problem-solving approaches. parabolicdrugs.com They also enable the pooling of resources and technologies, which can accelerate the research timeline. acs.org For a compound with no existing research history like Mariptilina, building these collaborative bridges would be the first step in establishing a viable path toward clinical development.

Ethical Considerations in Preclinical Animal Research for Mariptilina

Any research involving animal models carries significant ethical responsibilities. The use of animals in the preclinical evaluation of a new compound like Mariptilina would be governed by strict ethical principles and regulatory frameworks. The primary framework guiding this research is the principle of the "3Rs":

Replacement: Using non-animal methods whenever possible. biobostonconsulting.com This includes in vitro cell culture experiments and in silico computer modeling, which should be exhausted before considering animal studies. srce.hr

Reduction: Using the minimum number of animals necessary to obtain scientifically valid and reproducible data. biobostonconsulting.com

Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. biobostonconsulting.com This includes using appropriate anesthesia and analgesia, as well as providing excellent animal care.

Before any preclinical animal study on Mariptilina could begin, it would need to be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). biobostonconsulting.com This committee is responsible for ensuring that the proposed research is scientifically justified and that the use of animals is necessary and humane. nih.gov The potential benefits of the research must outweigh the potential harm to the animals. news-medical.net

Furthermore, all preclinical studies intended for regulatory submission must be conducted under Good Laboratory Practices (GLP), which are a set of principles that ensure the quality, integrity, and reliability of the data. srce.hr This includes proper documentation, equipment calibration, and training of personnel. Adherence to these ethical and regulatory standards is paramount for ensuring the responsible conduct of research and the welfare of research animals.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Mariptilina with high yield and purity?

  • Methodological Answer : Mariptilina synthesis typically involves multi-step organic reactions, including catalytic hydrogenation and regioselective alkylation. To ensure reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loading) and purification methods (e.g., HPLC gradients, recrystallization solvents). Follow journal guidelines for experimental detail, such as specifying reagent sources and equipment models to enable replication .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Mariptilina’s structural integrity?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC-PDA for purity assessment (>98%). For novel derivatives, include X-ray crystallography data. Adhere to reporting standards by providing raw spectral data in supplementary materials .

Q. How should researchers design in vitro assays to evaluate Mariptilina’s baseline pharmacological activity?

  • Methodological Answer : Employ dose-response experiments with positive/negative controls (e.g., IC50_{50} comparisons). Use cell lines relevant to Mariptilina’s target pathway (e.g., cancer cell lines for antiproliferative studies). Validate assays via triplicate runs and statistical analysis (ANOVA with post-hoc tests) to minimize variability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported efficacy outcomes of Mariptilina across preclinical models?

  • Methodological Answer : Conduct a systematic review to identify variables such as dosing regimens, animal models, or assay endpoints. Validate findings through independent replication under standardized conditions. Use meta-analysis to quantify effect sizes and heterogeneity (e.g., I2^2 statistics) .

Q. How can computational modeling optimize Mariptilina’s pharmacokinetic profile for enhanced bioavailability?

  • Methodological Answer : Apply molecular dynamics simulations to predict solubility and membrane permeability. Pair with in vivo PK studies to validate parameters like Cmax_{max} and half-life. Use software tools (e.g., GastroPlus) to simulate absorption pathways and propose structural modifications .

Q. What experimental frameworks are recommended to investigate off-target effects of Mariptilina in complex biological systems?

  • Methodological Answer : Utilize proteome-wide affinity chromatography or CRISPR-Cas9 screening to identify unintended interactions. Combine with transcriptomic analysis (RNA-seq) to assess downstream pathway alterations. Include orthogonal validation methods, such as siRNA knockdowns .

Data Presentation and Reproducibility Guidelines

  • Tabular Data Example :

    ParameterValue (±SD)Method UsedReference Standard
    Purity (%)99.2 ± 0.3HPLC-PDA (220 nm)USP 42-NF 37
    Solubility (mg/mL)2.1 ± 0.1Shake-flask (pH 7.4)OECD 105
    • Follow journal formatting rules for tables, including footnotes for abbreviations and statistical thresholds .
  • Conflict Resolution in Data :
    When discrepancies arise (e.g., conflicting IC50_{50} values), re-examine experimental variables (cell passage number, buffer composition) and perform Bland-Altman analysis to assess inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.